

A Technical Guide to Factors Influencing Patulin Production by Fungi

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Compound of Interest

Compound Name: Patulin

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical factors influencing the production of **patulin**, a mycotoxin of significant concern to the food industry and regulatory bodies. Primarily produced by fungal species of the genera *Penicillium*, *Aspergillus*, and *Byssoschlamys*, with *Penicillium expansum* being the most notorious producer in pome fruits, **patulin** contamination is a complex issue governed by a confluence of environmental, nutritional, and genetic determinants. Understanding these factors is paramount for developing effective strategies to mitigate its presence in food and for potential applications in drug development research.

Environmental Factors

The physical and chemical environment plays a pivotal role in both fungal growth and the biosynthesis of **patulin**. The optimal conditions for **patulin** production are often more constrained than those for mycelial growth.

Temperature

Temperature is a critical determinant of **patulin** accumulation. While *P. expansum* can grow at temperatures as low as 0°C, **patulin** production is significantly influenced by the thermal environment.^[1] Generally, lower temperatures tend to favor **patulin** synthesis over fungal growth.

Table 1: Effect of Temperature on **Patulin** Production by *Penicillium expansum*

Temperature (°C)	Patulin Production Level	Fungal Growth	Reference(s)
0-1	Low, but detectable accumulation over time	Slow growth	[2]
4	Significant production, can be higher than at 22-23°C in some cases	Growth observed	[3]
11	Lower than at 20.5°C	Growth observed	[4][5]
16	Highest patulin concentrations reported	Sub-optimal for growth	
17	Highest patulin concentration found in one study	Sub-optimal for growth	
20-25	Optimal for mycelial growth, but patulin production may decrease compared to lower temperatures	Optimal growth	
30	Low or no patulin production	Growth may be maximal, but toxin production is inhibited	

pH

The ambient pH is a crucial signaling molecule for many cellular processes in fungi, including secondary metabolism. **Patulin** production is highly dependent on the pH of the substrate. *P. expansum* is known to acidify its environment through the secretion of organic acids, which in

turn favors **patulin** biosynthesis. Acidic conditions are generally more conducive to **patulin** production than alkaline environments.

Table 2: Effect of pH on **Patulin** Production by *Penicillium expansum*

pH Range	Patulin Production Level	Notes	Reference(s)
2.5 - 3.5	Production increases with rising pH in this range	Low production at the lower end of this range	
3.0 - 5.0	Favorable for patulin production	Optimal range for many strains	
> 6.0	Significantly decreased or completely inhibited	Loss of patulin production in Δ PePacC mutants above pH 6.0	

Water Activity (aw)

Water activity, a measure of the availability of water for biological reactions, is a key factor controlling fungal growth and mycotoxin production. The minimum aw for **patulin** synthesis is higher than that required for fungal growth.

Table 3: Effect of Water Activity (aw) on **Patulin** Production by *Penicillium expansum*

Water Activity (aw)	Patulin Production Level	Fungal Growth	Reference(s)
0.85	No patulin produced	Serious decrease in growth	
0.90	Traces of patulin detected after extended incubation	Growth observed	
0.95	Traces of patulin detected	Growth observed	
0.99	Significantly stimulated production	Optimal growth	

Nutritional Factors

The composition of the growth substrate, particularly the availability of carbon and nitrogen sources, profoundly influences the production of **patulin**.

Carbon Sources

Glucose-containing sugars generally support high levels of **patulin** production. However, the concentration of sugars, such as sucrose, can have a dose-dependent regulatory effect.

Table 4: Effect of Carbon Sources on **Patulin** Production by *Penicillium expansum*

Carbon Source	Concentration	Effect on Patulin Production	Reference(s)
Glucose	1% (w/v)	Favorable for production	
Sucrose	15 mM	High patulin accumulation	
Sucrose	175 mM	Decreased patulin accumulation (by 175-fold in one study)	
Various (e.g., fructose, maltose)	1% (w/v)	Supports production, but yields may vary	

Nitrogen Sources

Complex nitrogen sources tend to promote higher **patulin** yields compared to simple inorganic sources like ammonium sulfate.

Table 5: Effect of Nitrogen Sources on **Patulin** Production by *Penicillium expansum*

Nitrogen Source	Effect on Patulin Production	Reference(s)
Complex sources (e.g., yeast extract, peptone)	Favorable for production	
Ammonium sulfate	Unfavorable for biosynthesis	
L-glutamate	Optimized as an important nitrogen source in one study	

Genetic and Regulatory Factors

The biosynthesis of **patulin** is a complex process orchestrated by a dedicated gene cluster and regulated by a hierarchical network of transcription factors and global regulators.

The Patulin Biosynthetic Gene Cluster (pat)

The genetic blueprint for **patulin** production is located in a cluster of 15 co-regulated genes, designated patA through patO. This cluster contains genes encoding the biosynthetic enzymes, transporters, and a pathway-specific transcription factor.

Table 6: Functions of Genes in the pat Cluster of *Penicillium expansum*

Gene	Proposed Function	Reference(s)
patA	Acetate transporter	
patB	Putative carboxyl esterase	
patC	MFS transporter	
patD	Putative Zn-dependent alcohol dehydrogenase	
patE	Unknown	
patF	Unknown	
patG	6-methylsalicylic acid decarboxylase	
patH	Cytochrome P450 monooxygenase (m-cresol hydroxylase)	
patI	Cytochrome P450 monooxygenase (m-hydroxybenzyl alcohol hydroxylase)	
patJ	Unknown	
patK	6-methylsalicylic acid synthase (Polyketide Synthase)	
patL	Pathway-specific Zn(II)2Cys6 transcription factor	
patM	ABC transporter	
patN	Isoepoxydon dehydrogenase	
patO	Unknown	

Signaling Pathways and Global Regulators

The expression of the *pat* gene cluster is intricately controlled by several global regulatory proteins and signaling pathways that respond to environmental cues.

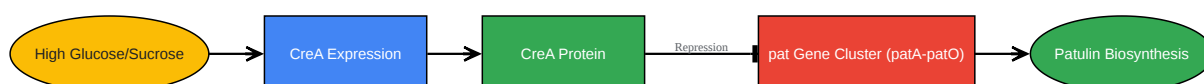
The pH-responsive transcription factor PacC is a key regulator of **patulin** biosynthesis. In response to alkaline pH, a signaling cascade leads to the proteolytic activation of the PacC protein, which then transcriptionally regulates a wide array of genes, including those in the *pat* cluster. Deletion of *PePacC* leads to a significant reduction or complete loss of **patulin** production, especially at pH values above 6.0, due to the downregulation of all 15 *pat* genes.



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Caption: PacC-mediated pH signaling pathway for **patulin** regulation.

The C2H2 zinc finger transcription factor CreA is the primary mediator of carbon catabolite repression, a mechanism that ensures the preferential utilization of favored carbon sources like glucose. In the context of **patulin** synthesis, increasing sucrose concentrations lead to an increased expression of *creA*, which in turn is associated with a decrease in **patulin** production. This suggests that CreA acts as a repressor of the **patulin** biosynthetic pathway, likely by binding to consensus sequences (5'-SYGGRG-3') in the promoter regions of *pat* genes.

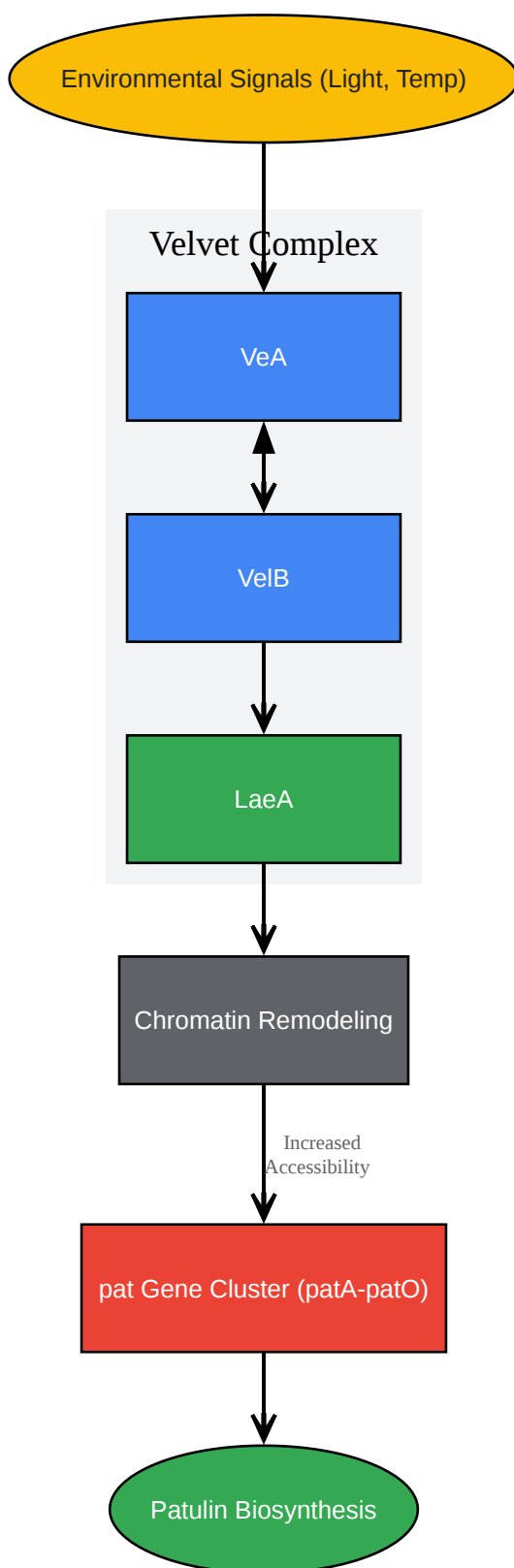


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Caption: CreA-mediated carbon catabolite repression of **patulin** synthesis.

LaeA is a global regulator of secondary metabolism in many filamentous fungi. In *P. expansum*, LaeA positively regulates the expression of all 15 genes in the *pat* cluster. Deletion of *laeA* results in a significant decrease or complete abolishment of **patulin** production. LaeA is a component of the Velvet complex, a multi-protein assembly that also includes VeA and VelB.

This complex integrates environmental signals, such as light and temperature, to coordinate fungal development and secondary metabolism. The Velvet complex, in conjunction with LaeA, is thought to modulate chromatin structure, thereby influencing the accessibility of the pat gene cluster to the transcriptional machinery.



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Caption: Velvet complex regulation of **patulin** biosynthesis.

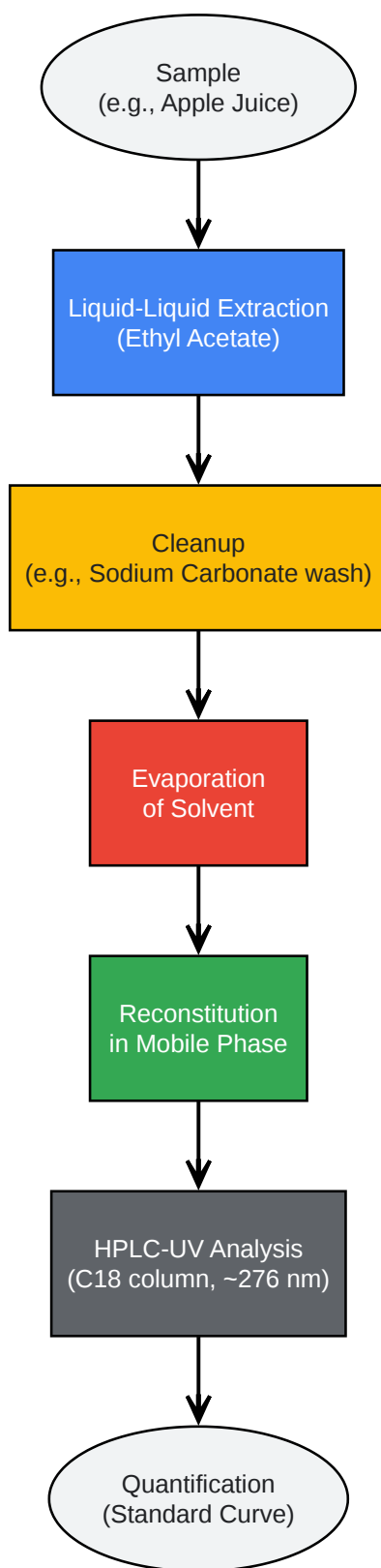
Experimental Protocols

Accurate quantification of **patulin** and the analysis of gene expression are essential for research in this field. The following provides an overview of standard methodologies.

Patulin Extraction and HPLC Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the quantification of **patulin** in food matrices.

Experimental Workflow for **Patulin** Analysis



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Caption: Workflow for **patulin** extraction and HPLC analysis.

Methodology:

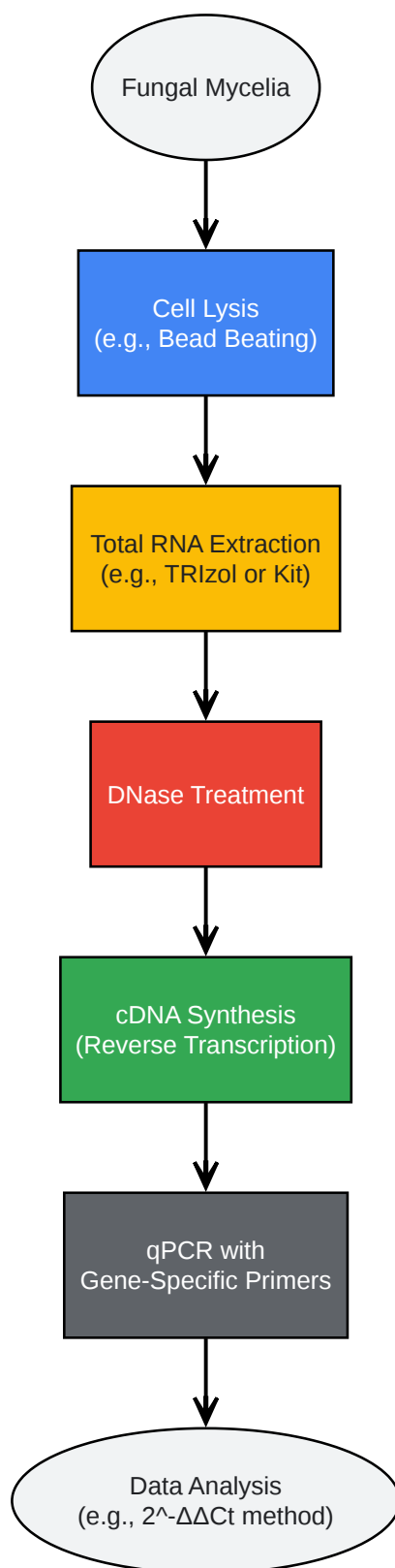
- **Sample Preparation:** A known volume or weight of the sample (e.g., 10 mL of clear apple juice) is used for extraction.
- **Extraction:** **Patulin** is typically extracted from the aqueous sample into an organic solvent, most commonly ethyl acetate. This is usually performed by vigorous shaking in a separatory funnel. The extraction is often repeated three times to ensure high recovery.
- **Cleanup:** The combined organic extracts are washed with a sodium carbonate solution (e.g., 1.5% w/v) to remove interfering phenolic compounds. The organic phase is then dried using anhydrous sodium sulfate.
- **Concentration:** The solvent is evaporated to near dryness under a gentle stream of nitrogen.
- **Reconstitution:** The residue is redissolved in a known volume of the HPLC mobile phase or an acidified water solution.
- **HPLC Analysis:**
 - **Column:** A reversed-phase C18 column is typically used.
 - **Mobile Phase:** An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile is common. The mobile phase is often acidified (e.g., with acetic acid) to ensure **patulin** stability.
 - **Detection:** **Patulin** is detected by a UV detector at its maximum absorbance, which is approximately 276 nm.
 - **Quantification:** The concentration of **patulin** in the sample is determined by comparing the peak area to a standard curve prepared from a certified **patulin** standard.

RNA Extraction and RT-qPCR for Gene Expression Analysis

To study the regulation of **patulin** biosynthesis, it is essential to quantify the expression levels of the pat genes and their regulators. This is typically achieved through Reverse Transcription

Quantitative Polymerase Chain Reaction (RT-qPCR).

Experimental Workflow for RT-qPCR



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Caption: Workflow for RNA extraction and RT-qPCR analysis.

Methodology:

- **Fungal Culture and Harvest:** *Penicillium expansum* is grown under specific conditions (e.g., different carbon sources, pH levels). Mycelia are harvested by filtration, washed, and immediately frozen in liquid nitrogen to preserve RNA integrity.
- **RNA Extraction:** Total RNA is extracted from the frozen mycelia using methods such as TRIzol reagent or commercially available kits that often involve mechanical disruption (e.g., bead beating) followed by column purification.
- **DNase Treatment:** The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, which could interfere with the qPCR results.
- **RNA Quantification and Quality Control:** The concentration and purity of the RNA are determined using a spectrophotometer (e.g., NanoDrop), and the integrity is assessed by gel electrophoresis.
- **cDNA Synthesis:** First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
- **Quantitative PCR (qPCR):** The qPCR is performed using a real-time PCR system. The reaction mixture includes the cDNA template, gene-specific forward and reverse primers for the target genes (e.g., *patK*, *patL*, *pacC*) and a reference gene (e.g., β -tubulin), and a fluorescent dye (e.g., SYBR Green or EvaGreen).
- **Data Analysis:** The relative expression of the target genes is calculated using the $2^{-\Delta\Delta C_t}$ method, normalizing the expression to that of the reference gene.

Conclusion

The production of **patulin** by fungi is a multifaceted process influenced by a delicate interplay of environmental, nutritional, and genetic factors. A thorough understanding of these factors is crucial for the development of effective control strategies in the food industry, from pre-harvest practices to post-harvest storage and processing. For researchers in drug development, the

intricate regulatory networks governing **patulin** biosynthesis offer potential targets for novel antifungal agents. This guide provides a foundational framework for further investigation into this important mycotoxin.

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